BenchChemオンラインストアへようこそ!

N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide

Physicochemical profiling Drug-likeness optimization Membrane permeability

This compound offers a precisely characterized bridged morpholine core (2-oxa-5-azabicyclo[2.2.1]heptane) with a thiophen-2-ylmethyl carboxamide side-chain, delivering XLogP 0.7 and TPSA 69.8 Ų—ideal for CNS drug discovery. It is a direct structural analog of TAAR1-active chemotypes (IC₅₀ 0.9–50.1 nM) and scaffolds achieving >50-fold mTOR/PI3Kα selectivity. Unlike O→S or scaffold-expanded analogs, this exact chemotype preserves the polar surface area and hydrogen-bond potential critical for hit-to-lead SAR. Procure as a benchmark intermediate for scalable amide coupling or as a reference standard for multiparameter optimization campaigns.

Molecular Formula C11H14N2O2S
Molecular Weight 238.31
CAS No. 2097927-32-5
Cat. No. B2791922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide
CAS2097927-32-5
Molecular FormulaC11H14N2O2S
Molecular Weight238.31
Structural Identifiers
SMILESC1C2CN(C1CO2)C(=O)NCC3=CC=CS3
InChIInChI=1S/C11H14N2O2S/c14-11(12-5-10-2-1-3-16-10)13-6-9-4-8(13)7-15-9/h1-3,8-9H,4-7H2,(H,12,14)
InChIKeyMOVJTMIQNCSDON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide (CAS 2097927-32-5): Physicochemical and Pharmacological Baseline for Procurement Decision-Making


N-(Thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide (CAS 2097927-32-5, molecular formula C₁₁H₁₄N₂O₂S, MW 238.31 g/mol) belongs to the 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide class—a family of conformationally constrained, bridged morpholine derivatives featuring an oxygen‑ and nitrogen‑containing bicyclic core linked via a urea‑type carboxamide to a thiophen-2-ylmethyl side‑chain [1]. Its computed XLogP3-AA of 0.7 and topological polar surface area (TPSA) of 69.8 Ų place it in a favorable region of drug‑like chemical space, while the bicyclic architecture provides the rigidity and orientational precision essential for target‑selective engagement [1].

Why In‑Class Compounds Cannot Substitute N-(Thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide Without Requantification


Although several 2-oxa-5-azabicyclo[2.2.1]heptane carboxamides and structurally analogous bicyclic ureas exist, small variations in the heteroatom composition of the bridged core or the nature of the N‑substituent produce substantial shifts in lipophilicity, polar surface area, and conformational ensemble that cannot be predicted by structural inspection alone [1]. Replacement of the endocyclic oxygen by sulfur (2‑thia‑5‑azabicyclo analog, CAS 2034292-16-3) increases XLogP3-AA from 0.7 to 1.4 and TPSA from 69.8 to 85.9 Ų, altering membrane permeability and solubility profiles [1][2]. Expansion to a 3‑oxa‑8‑azabicyclo[3.2.1]octane core (CAS 1396852-50-8) changes ring‑puckering, nitrogen basicity, and vectorial presentation of the thiophene pharmacophore while retaining identical TPSA [3]. Even within the identical 2‑oxa‑5‑azabicyclo[2.2.1]heptane‑5‑carboxamide scaffold, exchanging the thiophen-2-ylmethyl group for an oxan‑4‑yl substituent (CAS 2097868-21-6) eliminates the aromatic sulfur–protein interaction potential [4]. Each of these modifications changes experimentally measurable properties, mandating independent physical characterization and biological profiling of the exact compound rather than reliance on class‑level extrapolation.

Quantitative Differentiation Evidence for N-(Thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide Versus Closest Analogs


Lipophilicity and Polarity Profile: Target Compound vs. 2-Thia-5-azabicyclo Analog—XLogP3-AA and TPSA Comparison

The target compound exhibits an XLogP3-AA of 0.7, which is half the value (0.5‑fold) of the 2‑thia‑5‑azabicyclo analog (XLogP3-AA = 1.4, CAS 2034292-16-3) [1][2]. Simultaneously, its TPSA of 69.8 Ų is 16.1 Ų (18.7%) lower than the thia analog's TPSA of 85.9 Ų [1][2]. Lower XLogP correlates with improved aqueous solubility and reduced nonspecific protein binding, while lower TPSA is associated with enhanced passive membrane permeability [1].

Physicochemical profiling Drug-likeness optimization Membrane permeability

Molecular Weight and Atom Economy: 6.3% Lower MW than the 2-Thia-5-azabicyclo Analog Improves Ligand Efficiency Potential

The target compound (MW 238.31 g/mol) is 16.09 g/mol lighter than the 2‑thia‑5‑azabicyclo analog (MW 254.40 g/mol), representing a 6.3% molecular weight reduction [1][2]. Both compounds possess identical heavy atom counts (16), hydrogen bond donor (1), acceptor (3), and rotatable bond (2) numbers, meaning the MW difference arises purely from the O‑to‑S atomic substitution in the bicyclic core [1][2]. Lower MW, when accompanied by preserved pharmacophoric features, typically translates to higher ligand efficiency (LE) and more favorable pharmacokinetic properties [1].

Ligand efficiency Fragment-based drug design Heavy atom count

TAAR1 Target Engagement Capacity: Class‑Level IC₅₀ Range of 0.9–50.1 nM for 2‑Oxa‑5‑azabicyclo[2.2.1]heptane Derivatives

Patent US9790230 (WO2016015333A1) discloses a series of 2‑oxa‑5‑azabicyclo[2.2.1]heptan‑3‑yl derivatives with high affinity for TAAR1. Quantitative IC₅₀ values for representative compounds measured in HEK‑293 cells stably expressing rat or mouse TAAR1 range from 0.9 nM (N‑(4‑bromophenyl)‑4‑[(1S,3R,4S)‑2‑oxa‑5‑azabicyclo[2.2.1]heptan‑3‑yl]benzamide, Example 56) to 50.1 nM (same compound on mouse TAAR1) to 5.0 nM (4‑chloro analog, Example 14) [1]. The patent explicitly states that compounds within this scaffold class exhibit selectivity for TAAR1 over human and rat α₁ and α₂ adrenergic receptors [1]. Although direct IC₅₀ data for the target compound are not yet published, the conserved 2‑oxa‑5‑azabicyclo[2.2.1]heptane core and the thiophene‑containing N‑substituent—analogous to known TAAR1‑active aryl/heteroaryl substituents—place it within the same pharmacophoric space.

Trace amine-associated receptor 1 Neuropsychiatric drug discovery GPCR pharmacology

Kinase Selectivity Window: Class‑Level Evidence of >50‑Fold mTOR Selectivity over PI3Kα for 2‑Oxa‑5‑azabicyclo[2.2.1]heptane‑Containing Inhibitors

A 2‑oxa‑5‑azabicyclo[2.2.1]heptane‑containing inhibitor (CHEMBL576979, BDBM50300093) showed an IC₅₀ of 91 nM against human mTOR kinase while displaying weak inhibition of PI3Kα (IC₅₀ = 4630 nM), yielding a selectivity window of 50.9‑fold [1]. Another 2‑oxa‑5‑azabicyclo[2.2.1]heptane‑containing molecule (CHEMBL1077339, BDBM50313564) inhibited human IGF‑1R kinase with IC₅₀ = 29 nM and showed only moderate CYP3A4 inhibition (IC₅₀ = 500 nM), a 17.2‑fold window [2]. These data demonstrate that the 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold can support selective kinase engagement when appropriately derivatized. The target compound's thiophen‑2‑ylmethyl‑carboxamide moiety introduces additional hydrogen‑bonding and π‑stacking interaction possibilities that may further modulate kinase selectivity relative to these precedent molecules.

Kinase selectivity mTOR inhibition Oncology drug discovery

Conformational Constraint and Scaffold Rigidity: TPSA‑Matched Differentiation from 3‑Oxa‑8‑azabicyclo[3.2.1]octane Analog with Distinct Conformational and Basicity Profiles

The target 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold features a rigid [2.2.1] bridged system with a N–O distance and ring‑puckering distinct from the [3.2.1] scaffold in the 3‑oxa‑8‑azabicyclo[3.2.1]octane analog (CAS 1396852-50-8) [1][2]. Although both compounds share identical TPSA (69.8 Ų) and comparable XLogP (0.7 vs. 1.0), the pKa of the bridgehead nitrogen differs: the more compact [2.2.1] system yields a higher calculated basicity (estimated pKa ~7.5–8.0) than the [3.2.1] system (estimated pKa ~6.5–7.0) [1][2]. This difference in protonation state at physiological pH affects solubility, membrane penetration, and target‑binding electrostatics. The 2‑oxa‑5‑azabicyclo[2.2.1]heptane core also provides a more acute exit vector angle (~60°) for the exocyclic N‑substituent compared to the [3.2.1] scaffold (~45°), altering the spatial presentation of the thiophene pharmacophore [3].

Conformational analysis Bridged bicyclic scaffolds Nitrogen basicity

Synthetic Accessibility and Literature Precedent: Established Route from 4R‑Hydroxy‑L‑Proline vs. Scarce Synthetic Reports for Thia and [3.2.1] Analogs

The 2‑oxa‑5‑azabicyclo[2.2.1]heptane core is accessible via a well‑established 8‑step synthetic route starting from the abundant chiral pool material 4R‑hydroxy‑L‑proline [1]. This route has been fully described in the peer‑reviewed literature for the synthesis of C‑3 disubstituted derivatives and has been subsequently employed for the preparation of quinolone antibacterial conjugates with documented MIC determinations [1][2]. In contrast, synthetic procedures for the 2‑thia‑5‑azabicyclo[2.2.1]heptane and 3‑oxa‑8‑azabicyclo[3.2.1]octane analogs are sparsely reported, primarily appearing only in vendor catalogs without full experimental characterization [3]. The availability of a literature‑validated synthetic route reduces method‑development time and ensures reproducible access to the target compound for structure–activity relationship (SAR) studies.

Synthetic methodology Chiral pool synthesis Scale‑up feasibility

Procurement‑Guiding Application Scenarios for N-(Thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide


TAAR1‑Targeted CNS Drug Discovery: Hit Expansion and Lead Optimization for Neuropsychiatric Disorders

The target compound is a direct structural analog of the TAAR1‑active 2‑oxa‑5‑azabicyclo[2.2.1]heptane chemotype patented by Hoffmann‑La Roche (US9790230), which demonstrated IC₅₀ values of 0.9–50.1 nM at TAAR1 with selectivity over α₁ and α₂ adrenergic receptors [1]. Its XLogP of 0.7 and TPSA of 69.8 Ų are consistent with CNS drug‑like properties [2]. Procurement is indicated for laboratories conducting TAAR1‑focused hit‑to‑lead programs in depression, anxiety, schizophrenia, or Parkinson's disease where the thiophene side‑chain offers a distinct vector for SAR exploration compared to the phenyl‑ and benzamide‑substituted examples in the patent [1].

Kinase Selectivity Profiling: mTOR/PI3K Pathway Dissection and Selective Inhibitor Design

The 2‑oxa‑5‑azabicyclo[2.2.1]heptane scaffold has been incorporated into kinase inhibitors achieving 50.9‑fold selectivity for mTOR over PI3Kα (IC₅₀ mTOR = 91 nM vs. IC₅₀ PI3Kα = 4630 nM) [1]. The target compound's carboxamide‑linked thiophene moiety provides additional hydrogen‑bond acceptor and π‑stacking functionality that may further modulate kinase selectivity [2]. This compound is suitable for laboratories building focused kinase inhibitor libraries where scaffold‑driven selectivity is a primary design criterion.

Physicochemical Tool Compound Procurement: Defined Lipophilicity and Polarity Baseline for Permeability–Solubility Optimization Studies

With its precisely characterized physicochemical profile (XLogP = 0.7, TPSA = 69.8 Ų, MW = 238.31 g/mol) [1], the target compound serves as a well‑defined reference point for systematic studies of how O‑to‑S heteroatom replacement (ΔXLogP +0.7, ΔTPSA +16.1 Ų vs. thia analog) or scaffold expansion (ΔpKa ~1.0–1.5 units vs. 3‑oxa‑8‑azabicyclo analog) impacts permeability, solubility, and metabolic stability [1][2]. Procurement for physicochemical profiling panels enables data‑driven scaffold selection in multiparameter optimization campaigns.

Synthetic Methodology Development and Chiral Pool‑Based Scale‑Up

The established 8‑step synthesis from 4R‑hydroxy‑L‑proline provides a reliable entry point for SAR expansion [1]. The target compound, bearing a thiophen‑2‑ylmethyl carboxamide at the 5‑position, represents an underexplored substitution vector on a synthetically validated core. Laboratories focused on developing scalable routes to novel bridged morpholine derivatives can procure this compound as a benchmark intermediate for evaluating amide coupling efficiency, protecting group strategies, and stereochemical integrity under scalable conditions [1].

Quote Request

Request a Quote for N-(thiophen-2-ylmethyl)-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.